2-Amino-4-methylpentan-3-ol;hydrochloride
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Overview
Description
2-Amino-4-methylpentan-3-ol hydrochloride is a chemical compound with the CAS Number: 2260937-59-3 . It has a molecular weight of 153.65 . The IUPAC name for this compound is 2-amino-4-methylpentan-3-ol hydrochloride .
Molecular Structure Analysis
The InChI code for 2-Amino-4-methylpentan-3-ol hydrochloride is 1S/C6H15NO.ClH/c1-4(2)6(8)5(3)7;/h4-6,8H,7H2,1-3H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Amino-4-methylpentan-3-ol hydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Extraction and Separation Techniques
4-Methylpentan-2-ol, a related compound, has been utilized in the quantitative extraction of iron(III) from hydrochloric acid solutions. This process allows for the iron(III) to be stripped with water and determined titrimetrically, highlighting a potential application in analytical chemistry for related compounds like 2-Amino-4-methylpentan-3-ol hydrochloride (Gawali & Shinde, 1974).
Microbial Fermentation
The synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol from amino acid substrates through microbial fermentations, demonstrates an application in biofuel production. This process involves metabolic engineering to improve production titers and yields, indicating a potential application area for 2-Amino-4-methylpentan-3-ol hydrochloride in bioengineering and renewable energy sources (Cann & Liao, 2009).
Anticancer Research
Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized, demonstrating significant in vitro cytotoxicity against various human tumor cell lines. This suggests a potential application of 2-Amino-4-methylpentan-3-ol hydrochloride in the development of new anticancer drugs (Basu Baul et al., 2009).
Biocatalytic Synthesis
A multidisciplinary approach has led to the biocatalytic synthesis of chiral amino alcohols, highlighting the potential of 2-Amino-4-methylpentan-3-ol hydrochloride in pharmaceutical intermediate production. This process utilizes engineered Escherichia coli transketolase and ω-transaminase from Chromobacterium violaceum for the synthesis of (2S,3S)-2-aminopentane-1,3-diol, demonstrating the compound's relevance in green chemistry and biocatalysis (Smith et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-amino-4-methylpentan-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-4(2)6(8)5(3)7;/h4-6,8H,7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHWWQRDAOLJIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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